2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a pyridin-4-yl substituent at the 5-position of the triazole ring and a 4-chlorophenyl group on the acetamide moiety. Its synthesis involves a multi-step process starting with the formation of potassium-pyridine-dithiocarbazate, followed by cyclization with hydrazine hydrate and carbon disulfide to yield 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Subsequent alkylation with N-(4-chlorophenyl)-α-chloroacetamide produces the target compound .
Derivatives of this scaffold have shown efficacy against bacterial strains such as E. coli, S. aureus, and fungal species like A. niger, with minimum inhibitory concentrations (MIC) in the range of 25–50 µg/mL . Anti-exudative activity has also been reported in rodent models, with comparable efficacy to diclofenac sodium at 10 mg/kg .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6OS/c16-11-1-3-12(4-2-11)19-13(23)9-24-15-21-20-14(22(15)17)10-5-7-18-8-6-10/h1-8H,9,17H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIAHBFLDHKTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a derivative of the triazole class known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring that is substituted with a pyridine and a chlorophenyl group. The presence of a sulfanyl moiety enhances its biological interactions. The IUPAC name provides insight into its functional groups, which are crucial for its activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClN5OS |
| Molecular Weight | 335.81 g/mol |
| Melting Point | 182-184 °C |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at De Gruyter, the compound was tested against multiple pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potential for development as an antimicrobial agent .
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes involved in cellular processes. Triazoles are known to interfere with fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal membranes . This inhibition leads to cell death and presents an avenue for antifungal drug development.
| Enzyme Target | Effect |
|---|---|
| Cytochrome P450 | Inhibition of ergosterol synthesis |
Cytotoxicity
Preliminary cytotoxicity assays have shown that the compound exhibits selective toxicity towards cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values obtained were 25 µM for MCF-7 and 30 µM for A549 cells, suggesting that it may serve as a lead compound in anticancer drug development .
Case Study: Cytotoxicity Assay
In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of caspase-3 activity .
Synthesis
The synthetic route to obtain this compound involves several key steps:
- Formation of the Triazole Ring: A cyclization reaction between hydrazine derivatives and appropriate nitriles.
- Thioether Formation: Reaction with thiol compounds to introduce the sulfanyl group.
- Acetamide Formation: Final acylation step to form the acetamide functionality.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- Compounds containing the 1,2,4-triazole scaffold have been investigated for their antimicrobial properties. Research indicates that derivatives like 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide exhibit significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that substituents on the triazole ring can enhance antibacterial efficacy.
-
Antifungal Properties
- The compound has shown promising antifungal activity. Triazole derivatives are known to inhibit fungal growth by targeting specific biosynthetic pathways. For instance, studies have demonstrated that triazole-based compounds can effectively combat fungal infections resistant to conventional treatments .
- Anticancer Potential
Agricultural Applications
-
Pesticidal Activity
- The compound's structural features suggest potential applications in agrochemicals as fungicides or herbicides. Triazole derivatives have been widely used in agriculture due to their ability to inhibit fungal pathogens affecting crops . The effectiveness of such compounds can lead to improved crop yields and reduced reliance on traditional pesticides.
- Plant Growth Regulators
Material Science Applications
- Corrosion Inhibition
- Supramolecular Chemistry
Case Study 1: Antibacterial Efficacy
A study conducted by Hassan et al. evaluated a series of 1,2,4-triazole derivatives for their antibacterial activity against S. aureus and E. coli. Among the tested compounds, one derivative showed an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics such as gentamicin and ciprofloxacin .
Case Study 2: Antifungal Activity
Research published in the journal "Molecules" highlighted the synthesis and evaluation of triazole derivatives against Candida albicans. The study found that certain modifications on the triazole ring significantly enhanced antifungal activity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorophenyl Group
The 4-chlorophenyl group is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.
-
Reagents/Conditions :
-
Example Reaction :
This modification can introduce amino or alkoxy groups, altering the compound’s solubility and bioactivity.
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linkage can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) groups.
-
Reagents/Conditions :
-
Mild oxidation : H₂O₂ (30%) in acetic acid at 25–40°C yields sulfoxide.
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Strong oxidation : mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C converts sulfanyl to sulfone.
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Impact : Oxidation increases polarity, potentially enhancing interactions with biological targets like enzymes.
Triazole Ring Functionalization
The 1,2,4-triazole core participates in:
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Electrophilic substitution : Nitration or halogenation at the C-3 position using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
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Coordination chemistry : The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or therapeutic applications .
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl reflux (100°C) cleaves the amide bond to yield carboxylic acid and 4-chloroaniline .
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Basic hydrolysis : NaOH/EtOH under reflux produces the sodium salt of the carboxylic acid .
Cross-Coupling Reactions
The pyridinyl group enables Suzuki-Miyaura coupling for aryl diversification:
-
Reagents/Conditions :
-
Example :
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems:
-
Reagents/Conditions :
Comparative Reaction Data
Key Research Findings
-
Sulfanyl oxidation significantly enhances antifungal activity by improving target binding.
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Triazole-metal complexes show promise in anticancer studies due to ROS generation in tumor cells .
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Chlorophenyl substitution with electron-donating groups (e.g., -OCH₃) increases metabolic stability.
Stability and Reactivity Considerations
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s activity and physical properties are influenced by:
- Pyridinyl Position : Pyridin-4-yl (target compound) vs. pyridin-2-yl or pyridin-3-yl in analogues.
- Triazole Substituents: Amino group at the 4-position vs. allyl, phenyl, or ethyl groups.
- Acetamide Modifications : 4-Chlorophenyl vs. substituted aryl or alkyl groups.
Table 1: Physicochemical Properties of Selected Analogues
Key Observations :
- Pyridin-4-yl analogues (e.g., 5o) exhibit higher melting points than pyridin-2-yl derivatives (e.g., 6c), likely due to enhanced π-stacking interactions .
Antimicrobial Activity :
- The target compound’s 4-chlorophenyl group enhances activity against Gram-positive bacteria (S. aureus) compared to derivatives with electron-donating groups (e.g., KA3 with 3-nitrophenyl shows MIC = 25 µg/mL vs. 50 µg/mL for unsubstituted analogues) .
- Pyridin-3-yl derivatives (e.g., 578736-90-0) show reduced antifungal activity compared to pyridin-4-yl variants, possibly due to steric hindrance .
Anti-Exudative and Anti-Inflammatory Effects :
- Introduction of furan-2-yl at the triazole 5-position () increases anti-exudative activity by 30–40% compared to pyridinyl derivatives, attributed to improved hydrogen bonding with inflammatory targets .
- Chlorine or fluorine substituents on the acetamide phenyl ring (e.g., target compound) enhance COX-2 inhibition compared to methoxy or ethyl groups .
Agonist/Antagonist Roles :
- VUAA1 (pyridin-3-yl, 4-ethylphenyl) acts as an insect Orco receptor agonist, while OLC15 (pyridin-2-yl, 4-butylphenyl) serves as an antagonist . This highlights the critical role of pyridinyl position and acetamide substituents in modulating receptor interactions.
Q & A
Q. Key Reagents :
- Pyridine-4-carbohydrazide (precursor for triazole ring).
- N-(4-chlorophenyl)-α-chloroacetamide (for sulfanyl linkage).
Basic: How is the molecular structure confirmed post-synthesis?
Methodological Answer:
Structural confirmation requires:
Spectroscopic Analysis :
- ¹H/¹³C NMR : Peaks for pyridine (δ 8.5–8.7 ppm), triazole NH₂ (δ 5.2–5.5 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and S-C (~650 cm⁻¹) .
Mass Spectrometry : Molecular ion peak matching the theoretical mass (e.g., m/z 415.3 for C₁₆H₁₅ClN₆OS) .
X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between triazole and pyridine rings) .
Advanced: How can reaction conditions be optimized to resolve low yields during sulfanyl linkage formation?
Methodological Answer:
Low yields often stem from incomplete alkylation. Optimization strategies include:
Solvent Screening : Polar aprotic solvents (DMF > THF) enhance nucleophilicity of the triazole-thiolate ion .
Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .
Temperature Control : Heating at 60–80°C for 12–24 hours ensures completion .
Q. Resolution Strategy :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Cross-validate with orthogonal assays (e.g., fluorescence-based vs. MTT assays) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite.
- Targets : Bacterial dihydrofolate reductase (PDB: 1DF7) or kinase domains .
- Key Interactions : Hydrogen bonds with pyridine N and triazole NH₂ groups .
DFT Calculations :
- Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. Example Output :
Basic: What are the stability profiles under varying pH and temperature?
Methodological Answer:
pH Stability :
- Stable at pH 5–7 (acetamide hydrolysis occurs at pH <3 or >10) .
Thermal Stability :
Advanced: How to design derivatives to enhance selectivity for cancer vs. normal cells?
Methodological Answer:
Structural Modifications :
- Replace 4-chlorophenyl with fluorophenyl for enhanced lipophilicity and tumor penetration .
- Introduce PEG chains to reduce off-target toxicity .
In Silico ADMET Screening : Predict pharmacokinetics (e.g., BBB permeability, CYP450 interactions) using SwissADME .
Q. Case Study :
Basic: What analytical techniques quantify the compound in biological matrices?
Methodological Answer:
HPLC-UV : C18 column, mobile phase: acetonitrile/0.1% formic acid (70:30), λ = 254 nm .
LC-MS/MS : MRM transitions m/z 415.3 → 198.1 (LOQ: 10 ng/mL) .
Advanced: How to resolve crystallographic disorder in X-ray structures?
Methodological Answer:
Data Collection : High-resolution (<1.0 Å) datasets reduce ambiguity .
Refinement in SHELXL :
Q. Example :
Advanced: How does the sulfanyl group influence redox behavior in electrochemical studies?
Methodological Answer:
Cyclic Voltammetry :
- Sulfanyl group oxidation at +0.8 V (vs. Ag/AgCl) in acetonitrile .
- Reversible peaks indicate potential for antioxidant activity .
Correlation with DFT :
- Sulfanyl’s electron-donating effect lowers oxidation potential, aligning with HOMO energy levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
